molecular formula C16H38ClNO B3069309 Tetrabutylammonium chloride hydrate CAS No. 37451-68-6

Tetrabutylammonium chloride hydrate

Cat. No. B3069309
CAS RN: 37451-68-6
M. Wt: 295.9 g/mol
InChI Key: FODWRUPJCKASBN-UHFFFAOYSA-M
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Description

Tetrabutylammonium chloride hydrate (TBAC) is an organic compound with the linear formula (CH3CH2CH2CH2)4N (Cl) · xH2O . It is a quaternary ammonium salt of chloride and is often abbreviated as [Bu4N]Cl . It is a white, water-soluble solid and is used as a phase transfer catalyst in the synthesis of fullerenols . It has also been used in Heck-type palladium-catalyzed vinylation of organic halides in water . TBAC hydrate has been reported to be a promising candidate for cool energy storage material .


Synthesis Analysis

Tetrabutylammonium chloride hydrate has been used in the synthesis of fullerenols . It has also been used in the formation of CH4 semiclathrate hydrates . The synthesis process involves varying parameters such as pressure and temperature conditions .


Molecular Structure Analysis

The molecular weight of Tetrabutylammonium chloride hydrate is 277.92 g/mol . The InChI key is FODWRUPJCKASBN-UHFFFAOYSA-M . The structure of the compound is such that it forms layers in the (1 0 1) plane . The HT phase of the compound has a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n .


Chemical Reactions Analysis

Tetrabutylammonium chloride hydrate has been used in palladium-catalyzed cross-coupling reactions of heteroaromatic carboxylic acids with aryl bromides . It has also been used to enhance the reactivity of palladium-catalyzed arylation of methyl acrylates .


Physical And Chemical Properties Analysis

Tetrabutylammonium chloride hydrate is a solid with a melting point of 41-44 °C (lit.) . It has a density of 1.018 g/cm^3 . The compound is a white solid and is water-soluble .

Scientific Research Applications

1. Advanced Gas Storage

Methods of Application: A systematic study was conducted using isobaric kinetics measurements to evaluate the effects of pressure, temperature, and salt concentration on TBAC + CH4 semiclathrate hydrate formation .

Results or Outcomes: The systems showed shorter induction time, higher normalized gas consumption, and higher rapid growth rate under a higher supersaturation environment, represented by higher pressure or lower temperature . With the increase of salt concentration, the total gas consumption was almost the same while the normalized gas consumption decreased greatly, indicating that the amount of CH4 trapped in the hydrate unit greatly decreased .

2. Organic Synthesis

Results or Outcomes: The outcomes of these reactions are the successful synthesis of fullerenols and the vinylation of organic halides . The specific quantitative data or statistical analyses are not provided in the sources.

Safety And Hazards

Tetrabutylammonium chloride hydrate is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place and protected from moisture .

Future Directions

Tetrabutylammonium chloride hydrate has potential applications in cool energy storage . It has also been used in the formation of CH4 semiclathrate hydrates, which could have implications for advanced gas storage .

properties

IUPAC Name

tetrabutylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODWRUPJCKASBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium chloride hydrate

CAS RN

88641-55-8, 37451-68-6
Record name Tetrabutylammonium chloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrabutylammonium chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
K Sato, H Tokutomi, R Ohmura - Fluid Phase Equilibria, 2013 - Elsevier
… The highest equilibrium temperature of tetrabutylammonium chloride hydrate was 288.2 K … The highest equilibrium temperature of tetrabutylammonium chloride hydrate was 288.2 K …
Number of citations: 116 www.sciencedirect.com
H Nakayama - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
… mol*, in fair agreement with the value of 5.20 kJ mol* at 10 C estimated from direct calorimetric measurements of the enthalpies of solution of the tetrabutylammonium chloride hydrate in …
Number of citations: 36 www.journal.csj.jp
P Forgione, MC Brochu, M St-Onge… - Journal of the …, 2006 - ACS Publications
… We also observed that tetrabutylammonium acetate (entry 2) gave lower yields and a significant amount of 5, whereas tetrabutylammonium chloride hydrate (entry 6) afforded a clean …
Number of citations: 412 pubs.acs.org
Y Liu, Z Jiang, Y Guan, Q Bai, Z Zhang, Y Li… - Cell Reports Physical …, 2022 - cell.com
… (2.2 mg, 1 μmol) was added along with a solution of tetrabutylammonium chloride hydrate … of tetrabutylammonium chloride hydrate, (D) 3 … of tetrabutylammonium chloride hydrate. …
Number of citations: 4 www.cell.com
S Qian, J Zhou, M Peng, Y Qian, Y Meng… - Materials Chemistry …, 2022 - pubs.rsc.org
… Compared to the blank electrolyte, the addition of tetramethylammonium chloride (TMAC) and tetrabutylammonium chloride hydrate (TBAC) both can slightly improve the CE of batteries…
Number of citations: 9 pubs.rsc.org
VA Emel'yanov, IA Baidina, SP Khranenko… - Journal of Structural …, 2003 - Springer
… In our study, we used (Aldrich) tetrabutylammonium chloride hydrate, K2RuNOCl5, prepared as described in [8], and chemically pure grade reagents. Compounds I–IV were …
Number of citations: 14 link.springer.com
V Jullien, JM Tréluyer, G Pons, E Rey - Journal of Chromatography B, 2003 - Elsevier
… Acetic acid (99–100%), tetrabutylammonium chloride hydrate and chloroacetaldehyde 50% were from Labosi (Elancourt, France), Sigma (St. Louis, MO, USA) and Aldrich (Steinheim, …
Number of citations: 91 www.sciencedirect.com
RNP Tulichala, M Shankar… - The Journal of Organic …, 2018 - ACS Publications
… the effect of other phase transfer catalysts: TBAC (tetrabutylammonium chloride) gave 35% yield of the product (entry 25), whereas TBAC·xH 2 O (tetrabutylammonium chloride hydrate), …
Number of citations: 14 pubs.acs.org
SR Marder, JW Perry, BG Tiemann… - Chemistry of …, 1990 - ACS Publications
… Tetrabutylammonium chloride hydrate (97%) was obtained from Fluka Chemie and was used without purification. [2He]acetone (99.9% 2H) and [2H4]methanol (99.8% 2H) were …
Number of citations: 57 pubs.acs.org
PCR Soares-Santos, HIS Nogueira, V Félix… - Inorganic Chemistry …, 2003 - Elsevier
… After stirring the mixture during 1 h, an aqueous solution (5 ml) of tetrabutylammonium chloride hydrate ( n Bu 4 NCl · nH 2 O, 4 mmol, 1.12 g) was added. The solution was then heated …
Number of citations: 17 www.sciencedirect.com

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